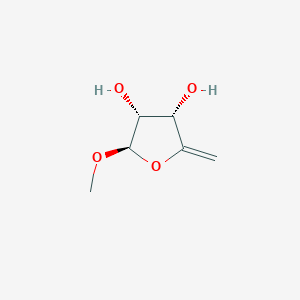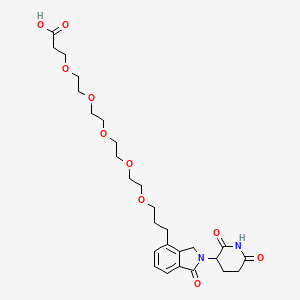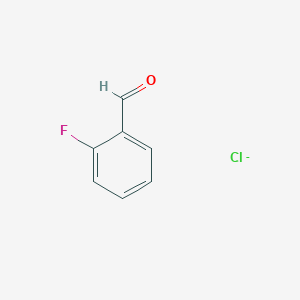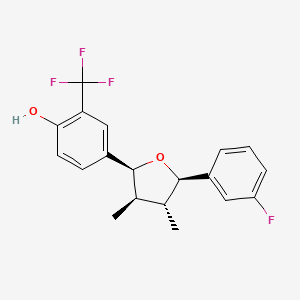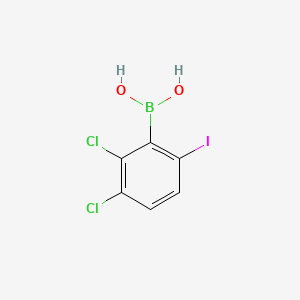![molecular formula C10H4Br5O2- B14764394 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is a brominated organic compound with significant applications in various fields of chemistry and industry. Its unique structure, characterized by multiple bromine atoms, makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate typically involves the bromination of appropriate precursor compounds. One common method is the bromination of 2-bromophenylacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s brominated structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Another brominated compound used in organic electronics and optoelectronic devices.
1,3-Dibromo-2,2-dimethoxypropane: Used as an intermediate in organic synthesis with different functional groups.
Uniqueness
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is unique due to its multiple bromine atoms and the specific arrangement of these atoms within the molecule
Eigenschaften
Molekularformel |
C10H4Br5O2- |
|---|---|
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
3,3-dibromo-2-[dibromo-(2-bromophenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C10H5Br5O2/c11-6-4-2-1-3-5(6)10(14,15)7(8(12)13)9(16)17/h1-4H,(H,16,17)/p-1 |
InChI-Schlüssel |
MFTISNGBXWBJCH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(=C(Br)Br)C(=O)[O-])(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


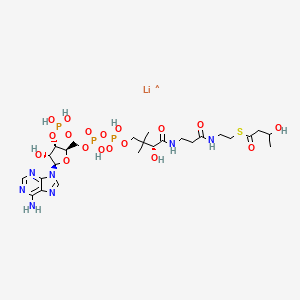
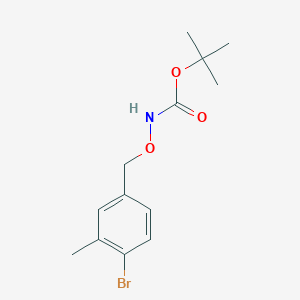
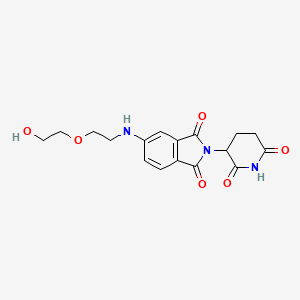
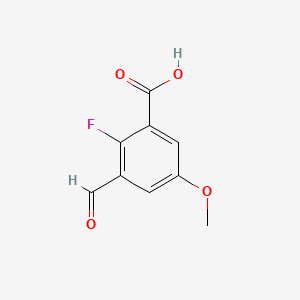
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)

